Decyl 4-acetamidobenzoate

Description

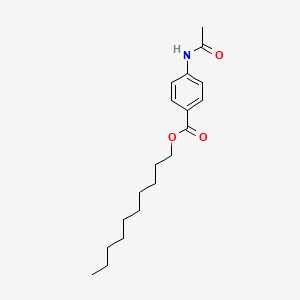

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H29NO3 |

|---|---|

Molecular Weight |

319.4 g/mol |

IUPAC Name |

decyl 4-acetamidobenzoate |

InChI |

InChI=1S/C19H29NO3/c1-3-4-5-6-7-8-9-10-15-23-19(22)17-11-13-18(14-12-17)20-16(2)21/h11-14H,3-10,15H2,1-2H3,(H,20,21) |

InChI Key |

AAGIXLVYEDHHMN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCOC(=O)C1=CC=C(C=C1)NC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for Decyl 4 Acetamidobenzoate and Its Analogs

Classical Synthetic Routes

Traditional methods for synthesizing decyl 4-acetamidobenzoate and its analogs rely on fundamental organic reactions. These routes are often straightforward and utilize readily available starting materials.

Esterification of 4-Acetamidobenzoic Acid

The most direct synthesis of this compound involves the esterification of 4-acetamidobenzoic acid with decyl alcohol. This reaction, typically catalyzed by a strong acid, forms the ester bond by removing a molecule of water.

Reaction Scheme: 4-Acetamidobenzoic Acid + Decyl Alcohol ⇌ this compound + Water

The equilibrium nature of this reaction often requires the removal of water to drive the reaction towards the product. ambeed.com Common methods to achieve this include azeotropic distillation or the use of a dehydrating agent. Various catalysts can be employed to facilitate this esterification. For instance, boron trifluoride etherate (BF₃·OEt₂) has been used for the esterification of 4-aminobenzoic acid, a related compound. wiley-vch.de While effective, this method often requires a large excess of the alcohol and the catalyst. wiley-vch.de Other Lewis acids like zinc chloride (ZnCl₂) and zirconium-based catalysts have also been shown to be effective for esterification reactions. wiley-vch.de

A study on the synthesis of various alkyl esters highlights that classical Fischer-type esterification is a common industrial method. cir-safety.org This involves reacting a carboxylic acid with an alcohol, often with acid catalysis. cir-safety.org The properties of the resulting ester, such as solubility and boiling point, are influenced by the length of the alcohol chain. epa.gov

| Reactants | Catalyst | Key Conditions | Product | Reference |

| 4-Acetamidobenzoic Acid, Decyl Alcohol | Strong Acid (e.g., H₂SO₄) | Reflux, Water Removal | This compound | ambeed.com |

| 4-Aminobenzoic Acid, Alcohol | Boron Trifluoride Etherate | Excess Alcohol and Catalyst | Alkyl 4-Aminobenzoate (B8803810) | wiley-vch.de |

Acetylation of Decyl 4-Aminobenzoate

An alternative route to this compound is the acetylation of decyl 4-aminobenzoate. In this two-step approach, 4-aminobenzoic acid is first esterified with decyl alcohol to produce decyl 4-aminobenzoate. This intermediate is then acetylated to yield the final product.

Step 1: Esterification 4-Aminobenzoic Acid + Decyl Alcohol → Decyl 4-aminobenzoate + Water

Step 2: Acetylation Decyl 4-aminobenzoate + Acetic Anhydride → this compound + Acetic Acid

The kinetics of the diazotization reaction of decyl 4-aminobenzoate have been studied, indicating its utility as a precursor for other functionalized molecules. nih.gov The electron-withdrawing nature of the ester group in decyl 4-aminobenzoate has been shown to accelerate the rate of diazotization compared to other alkylanilines. nih.gov

| Starting Material | Reagents | Product | Reference |

| 4-Aminobenzoic Acid, Bromododecane | KHCO₃, DMF | Dodecyl 4-aminobenzoate | nih.gov |

| Decyl 4-aminobenzoate | Acetic Anhydride | This compound | nih.gov |

Coupling Reactions for Derivative Formation

Coupling reactions are powerful tools for creating a wide array of derivatives of 4-acetamidobenzoate. These reactions allow for the introduction of various functional groups, leading to compounds with diverse properties.

For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, are extensively used to form new carbon-carbon bonds. mdpi.com While direct examples for this compound are not prevalent in the searched literature, the principles can be applied. For example, a bromo-substituted derivative of this compound could be coupled with a variety of boronic acids or organostannanes to introduce new aryl or alkyl groups. The synthesis of N-triflylbenzamides has shown that these compounds are stable under Suzuki-Miyaura cross-coupling conditions. beilstein-journals.org

Another important class of coupling reactions is the formation of azo compounds. Diazotization of an aminobenzoate ester followed by coupling with a suitable aromatic compound can yield azo dyes. worldscientificnews.com For example, ethyl 4-aminobenzoate can be diazotized and coupled with phenol. worldscientificnews.com This methodology could be adapted to decyl 4-aminobenzoate to synthesize a range of azo derivatives.

Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offers an efficient way to synthesize triazole derivatives. researchgate.netmuni.czmuni.cz An azido (B1232118) derivative of a benzoate (B1203000) ester can react with various alkynes to form highly stable triazole rings. researchgate.net This approach has been used to synthesize derivatives of 1,2,3-triazoles from organic azides like decyl azide. us.edu.pl

| Coupling Reaction | Reactants | Catalyst | Product Type | Reference |

| Suzuki-Miyaura | Bromo-substituted benzoate, Boronic acid | Palladium catalyst | Aryl-substituted benzoate | mdpi.combeilstein-journals.org |

| Azo Coupling | Diazotized aminobenzoate, Phenol | - | Azo compound | worldscientificnews.com |

| Click Chemistry (CuAAC) | Azido-benzoate, Alkyne | Copper(I) | Triazole derivative | researchgate.netus.edu.pl |

Advanced Synthetic Approaches

Modern synthetic chemistry focuses on developing more efficient, selective, and environmentally friendly methods. This includes the use of advanced catalysts and a deeper understanding of reaction mechanisms.

Catalytic Strategies in Ester and Amide Formation

The development of novel catalysts is a key area of research for improving ester and amide synthesis. While classical methods often require harsh conditions and stoichiometric amounts of reagents, catalytic approaches can offer milder conditions and higher efficiency.

In transesterification reactions, which can be used to synthesize aminobenzoate esters, various catalysts are employed. google.com The reaction involves an alkyl aminobenzoate reacting with an alcohol in the presence of a catalyst. google.com Solid acid catalysts are being explored as green alternatives to traditional acid catalysts for such reactions. researchgate.net For example, a polyaniline-based solid acid catalyst has been shown to be effective and reusable. researchgate.net

For amide formation, such as the synthesis of N-acylaminoacyl aminobenzoic acids, mixed anhydrides can be reacted with an aminobenzoic acid, a reaction that can be catalyzed by a strong acid. google.com More advanced methods for amide bond formation often involve coupling reagents that activate the carboxylic acid.

The use of microwave irradiation has also been shown to be effective in accelerating esterification reactions catalyzed by zinc compounds. wiley-vch.de

| Reaction Type | Catalyst Type | Example | Key Advantage | Reference |

| Transesterification | Transesterification catalysts | Not specified for decyl ester | Equilibrium-driven reaction | google.com |

| Esterification | Solid Acid Catalyst | Polyaniline-based catalyst | Reusable, environmentally friendly | researchgate.net |

| Esterification | Lewis Acid with Microwave | Zn(OTf)₂ | Accelerated reaction times | wiley-vch.de |

Mechanistic Investigations of Reaction Pathways

Understanding the mechanism of a chemical reaction is crucial for optimizing reaction conditions and improving yields. For the synthesis of this compound and its analogs, several mechanistic aspects are of interest.

In the esterification of 4-acetamidobenzoic acid, the reaction proceeds through a tetrahedral intermediate formed by the nucleophilic attack of the alcohol on the protonated carbonyl carbon of the carboxylic acid. The rate-determining step is often the collapse of this intermediate to form the ester and water.

For the acetylation of decyl 4-aminobenzoate, the reaction mechanism involves the nucleophilic attack of the amino group on the carbonyl carbon of acetic anhydride.

Kinetic studies on the diazotization of different alkylanilines, including decyl 4-aminobenzoate, have been conducted using UV-vis spectrometry. nih.gov It was found that the electron-withdrawing ester group in decyl 4-aminobenzoate significantly increases the reaction rate compared to alkylanilines with electron-donating groups. nih.gov This provides valuable insight into the reactivity of this compound and its potential for further functionalization.

Investigations into the self-assembly of cage-like structures have also provided insights into reaction mechanisms within confined spaces, which can influence reactivity and selectivity. escholarship.org While not directly applied to this compound, these studies highlight the importance of the reaction environment on chemical transformations.

Green Chemistry Principles in this compound Synthesis

The synthesis of esters such as this compound traditionally involves the reaction of a carboxylic acid (4-acetamidobenzoic acid) with an alcohol (decanol), often using strong acid catalysts and organic solvents under reflux conditions. Green chemistry offers innovative approaches to make this process more sustainable. The core objective is to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgrroij.com This involves a focus on alternative energy sources, solventless conditions, high atom economy, and the use of benign catalysts.

A primary goal in green chemistry is the reduction or elimination of volatile organic solvents, which contribute to environmental pollution and pose safety risks. rroij.com Performing reactions under solvent-free conditions is a highly effective strategy. mdpi.com For the synthesis of esters and amides, solvent-free approaches, often facilitated by heat or microwave irradiation, can lead to cleaner reactions, simpler work-up procedures, and higher yields. core.ac.uk In many cases, one of the reactants can serve as the solvent, or the reaction can be run with neat reactants in the presence of a solid catalyst. ijtsrd.com

Research on analogous reactions, such as the synthesis of 1,5-benzodiazepines, has shown that solvent-free conditions using a small amount of a solid acid catalyst like HBF₄-SiO₂ can produce excellent yields. ijtsrd.com Similarly, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles proceeds with high efficiency under solvent-free conditions, often requiring only minimal heating for a few minutes to achieve yields over 90%. mdpi.com These examples underscore the potential for developing a solvent-free protocol for the esterification reaction to produce this compound.

| Parameter | Conventional Method (e.g., Reflux in Toluene) | Solvent-Free Method | Advantage of Solvent-Free Approach |

|---|---|---|---|

| Solvent | Toluene, Benzene (B151609), Dichloromethane (B109758) | None | Eliminates solvent cost, toxicity, and disposal issues. mdpi.com |

| Reaction Time | Several hours | Minutes to a few hours | Often faster due to higher reactant concentration. ijtsrd.com |

| Work-up | Solvent evaporation, extraction, column chromatography | Direct filtration, recrystallization | Simplified purification, reduced waste generation. mdpi.com |

| Energy Use | High (prolonged heating of large solvent volume) | Lower (heating smaller volume or using alternative energy) | Improved energy efficiency. acs.org |

Ultrasonic-assisted synthesis is particularly effective for heterogeneous reactions and can often be combined with solvent-free conditions. For instance, the catalyst-free Kabachnik–Fields reaction to form α-aminophosphonates under solvent-free sonication achieved a 99% yield in just 20 seconds. rsc.org In contrast, conducting the same reaction in various solvents resulted in lower yields. rsc.org Similarly, α-hydroxyphosphonates have been synthesized in high yields (84–94%) within short reaction times (10–37 minutes) using ultrasound without any catalyst. rsc.org The application of this technology to the esterification of 4-acetamidobenzoic acid with decanol (B1663958) could significantly enhance the efficiency and environmental profile of the synthesis.

rsc.org| Reaction Type | Method | Reaction Time | Yield |

|---|---|---|---|

| Kabachnik–Fields Reaction (α-aminophosphonate synthesis) | Conventional (Stirring, 2h) | 2 hours | 29–54% |

| Ultrasonic (Solvent-free) | 10–15 minutes | 84–97% | |

| Pudovik Reaction (α-hydroxyphosphonate synthesis) | Conventional (Heating) | Several hours | Variable |

| Ultrasonic (Solvent-free, catalyst-free) | 10–37 minutes | 84–94% |

Atom economy, a concept developed by Barry Trost, is a fundamental pillar of green chemistry that measures the efficiency of a reaction by calculating how much of the reactants' mass is incorporated into the desired product. acs.org The goal is to design syntheses that maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. acs.org

The direct condensation (esterification) of 4-acetamidobenzoic acid with decanol to form this compound is inherently atom-economical, as the only byproduct is water. This contrasts sharply with reactions that use stoichiometric reagents or activating agents that are not incorporated into the final product, leading to significant waste. nih.gov For example, classical amide bond formations often generate large amounts of waste, which has made improving their atom economy a major goal for sustainable synthesis. nih.gov Optimizing the synthesis of this compound involves favoring addition and condensation reactions over substitution or elimination reactions that generate non-useful byproducts.

| Reactant | Formula | Molar Mass (g/mol) |

|---|---|---|

| 4-Acetamidobenzoic acid | C₉H₉NO₃ | 179.17 |

| Decanol | C₁₀H₂₂O | 158.28 |

| Product | Formula | Molar Mass (g/mol) |

| This compound | C₁₉H₂₉NO₃ | 319.44 |

| Water (Byproduct) | H₂O | 18.02 |

Calculation:

% Atom Economy = (Mass of desired product / Total mass of reactants) x 100

% Atom Economy = (319.44 / (179.17 + 158.28)) x 100 = (319.44 / 337.45) x 100 ≈ 94.66%

The choice of catalyst is critical for a green synthetic process. Ideal catalysts are non-toxic, efficient in small quantities, and easily separable and reusable. acs.org Traditional esterification often relies on corrosive mineral acids like sulfuric acid. Green alternatives include solid acid catalysts such as silica-supported sulfuric acid, montmorillonite (B579905) clay, or reusable ionic liquids. ijtsrd.comderpharmachemica.comiau.ir These heterogeneous catalysts can be easily filtered from the reaction mixture, simplifying purification and reducing waste. iau.ir

In recent years, even natural, biodegradable catalysts have been explored. For instance, lemon juice, which contains citric acid, has been successfully used as a mild and renewable catalyst for the synthesis of 1-amidoalkyl-2-naphthols in an ethanol-water solvent system, achieving excellent yields. derpharmachemica.com If a solvent is necessary, the focus shifts to environmentally benign options. Water is the ideal green solvent, but its utility is limited by the solubility of organic reactants. Ethanol (B145695) is considered a much safer and greener alternative to solvents like benzene or chlorinated hydrocarbons. derpharmachemica.com

| Catalyst | Reaction Type | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| HBF₄-SiO₂ | 1,5-Benzodiazepine Synthesis | Solvent-free, room temp. | Solid acid catalyst, efficient in small amounts (2 mol%). | ijtsrd.com |

| Lemon Juice (Citric Acid) | 1-Amidoalkyl-2-naphthol Synthesis | Ethanol/Water, 100°C | Natural, renewable, biodegradable, non-toxic. | derpharmachemica.com |

| [Bmim]Cl/AlCl₃ | Tetrazoloquinazoline Synthesis | Solvent-free, 80°C | Reusable ionic liquid, high yields, simple work-up. | iau.ir |

| Layered Copper Hydroxide (B78521) Salts | Click Reaction (Triazole Synthesis) | Solvent-free, 80°C | Heterogeneous, recyclable, short reaction times (3-5 min). | mdpi.com |

Spectroscopic and Structural Elucidation Studies

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of Decyl 4-acetamidobenzoate is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the para-substituted benzene (B151609) ring typically appear as a pair of doublets (an AA'BB' system) in the range of δ 7.5-8.0 ppm. A singlet for the amide proton (N-H) is anticipated, often in the region of δ 8.0-8.5 ppm, though its chemical shift can be variable. The acetyl group's methyl protons would produce a sharp singlet around δ 2.1-2.2 ppm. The decyl chain protons would exhibit characteristic signals: a triplet for the terminal methyl group (-CH₃) around δ 0.8-0.9 ppm, a broad multiplet for the eight internal methylene groups (-CH₂-) between δ 1.2-1.7 ppm, and a triplet for the methylene group attached to the ester oxygen (-O-CH₂-) at approximately δ 4.2-4.3 ppm. chemicalbook.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom. The ester carbonyl carbon is expected to resonate around δ 166-167 ppm, while the amide carbonyl should appear near δ 168-169 ppm. The aromatic carbons would show four distinct signals: two for the protonated carbons and two for the quaternary carbons, with shifts ranging from approximately δ 118 to 144 ppm. The carbons of the decyl chain would be found in the upfield region, with the terminal methyl carbon at ~δ 14 ppm, the various methylene carbons between ~δ 22 and 32 ppm, and the O-CH₂ carbon at ~δ 65 ppm. The acetyl methyl carbon is expected around δ 24-25 ppm. rsc.orgrsc.org

Expected ¹H and ¹³C NMR Data for this compound | ¹H NMR | Assignment | Chemical Shift (δ, ppm) | Multiplicity | | :--- | :--- | :--- | :--- | | Ar-H | Aromatic Protons | ~ 7.6 - 8.0 | d, d | | NH | Amide Proton | ~ 8.2 | s | | O-CH₂ | Ester Methylene | ~ 4.25 | t | | CO-CH₃ | Acetyl Methyl | ~ 2.15 | s | | (CH₂)₈ | Decyl Methylenes | ~ 1.2 - 1.7 | m | | CH₃ | Decyl Methyl | ~ 0.88 | t | | ¹³C NMR | Assignment | Chemical Shift (δ, ppm) | | C=O (Amide) | Amide Carbonyl | ~ 168.5 | | C=O (Ester) | Ester Carbonyl | ~ 166.5 | | Ar-C (quaternary) | Aromatic Quaternary Carbons | ~ 125, 143 | | Ar-CH | Aromatic Methine Carbons | ~ 118, 131 | | O-CH₂ | Ester Methylene | ~ 65.2 | | (CH₂)₈ | Decyl Methylenes | ~ 22 - 32 | | CO-CH₃ | Acetyl Methyl | ~ 24.5 | | CH₃ | Decyl Methyl | ~ 14.1 |

Note: Chemical shifts are predicted and may vary depending on the solvent and experimental conditions.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. ekb.eg

The FT-IR spectrum of this compound would display several characteristic absorption bands. A prominent band for the N-H stretching vibration of the secondary amide is expected around 3300 cm⁻¹. The aliphatic C-H stretching vibrations of the long decyl chain and the acetyl methyl group would appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). Aromatic C-H stretches are generally observed just above 3000 cm⁻¹. vscht.cz Two distinct and strong carbonyl (C=O) stretching bands are key features: one for the ester group, typically around 1715-1725 cm⁻¹, and another for the amide group (Amide I band) around 1670-1680 cm⁻¹. masterorganicchemistry.com The N-H bending vibration (Amide II band) is expected near 1530-1550 cm⁻¹. Stretching vibrations of the C=C bonds within the aromatic ring would cause absorptions in the 1600-1450 cm⁻¹ region. Finally, the C-O stretching vibration of the ester group would be visible in the 1270-1150 cm⁻¹ range. researchgate.netnih.gov

Expected Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amide | ~ 3300 | Medium |

| C-H Stretch | Aromatic | ~ 3050 - 3100 | Medium |

| C-H Stretch | Aliphatic (Decyl, Acetyl) | ~ 2850 - 2960 | Strong |

| C=O Stretch | Ester | ~ 1720 | Strong |

| C=O Stretch (Amide I) | Secondary Amide | ~ 1675 | Strong |

| C=C Stretch | Aromatic Ring | ~ 1605, 1510 | Medium-Strong |

| N-H Bend (Amide II) | Secondary Amide | ~ 1535 | Strong |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The primary chromophore in this compound is the 4-acetamidobenzoate system. The long, saturated decyl chain is an auxochrome and does not significantly influence the position of the maximum absorbance (λmax). researchgate.netresearchgate.net

The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), is expected to show strong absorption bands corresponding to π → π* transitions within the aromatic ring and associated carbonyl and amide groups. Based on data from similar compounds like p-aminobenzoic acid derivatives, two main absorption bands are anticipated. whiterose.ac.uk A strong absorption peak is expected in the range of 260-290 nm. This technique is also valuable for kinetic studies, where the change in absorbance at a specific wavelength can be monitored over time to determine reaction rates, provided the reaction involves a change in the chromophore.

Expected UV-Vis Absorption Data for this compound (in Ethanol)

| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition |

|---|---|---|

| ~ 280-290 | > 15,000 | π → π* |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HR-MS) can determine the elemental composition of the molecule with high accuracy. The molecular formula of this compound is C₁₉H₂₉NO₃, giving it a monoisotopic mass of approximately 319.2147 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺• would be observed at m/z 319. Fragmentation of the molecular ion provides valuable structural information. libretexts.orgmiamioh.edu Key fragmentation pathways for this compound would include:

Loss of the decoxy group: Cleavage of the ester C-O bond, leading to a benzoyl-type cation at m/z 162.

Loss of the decyl chain: Fragmentation via loss of decene (C₁₀H₂₀) through a McLafferty-type rearrangement, resulting in a fragment at m/z 179.

Acylium ion formation: A characteristic peak at m/z 120 corresponding to the [H₂N-C₆H₄-CO]⁺ ion, formed after rearrangement and loss of ketene from the acetamido group.

Fragmentation of the alkyl chain: A series of peaks separated by 14 mass units (CH₂) resulting from the cleavage of the decyl chain. libretexts.org

Loss of ketene: A peak corresponding to [M - 42]⁺• from the loss of CH₂=C=O from the acetamido group.

Expected Key Fragments in the Mass Spectrum of this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion |

|---|---|

| 319 | [M]⁺• (Molecular Ion) |

| 179 | [M - C₁₀H₂₀]⁺• (from McLafferty rearrangement) |

| 162 | [CH₃CONH-C₆H₄-CO]⁺ |

| 120 | [H₂N-C₆H₄-CO]⁺ |

Solid-State Structural Analysis

While a crystal structure for this compound has not been reported, analysis of a suitable single crystal would reveal key structural details. It would confirm the planarity of the benzene ring and the geometry of the amide and ester functional groups. Furthermore, it would provide insight into the packing of molecules in the crystal lattice. This packing is dictated by intermolecular forces. Hydrogen bonding between the N-H group of one molecule and the amide or ester C=O group of a neighboring molecule would be expected to be a dominant interaction, likely forming chains or sheets. iaea.orgresearchgate.net The long decyl chains would likely pack together through van der Waals forces, potentially leading to a layered structure within the crystal.

For illustrative purposes, the crystallographic data for the related compound, Ethyl 4-acetamidobenzoate, is presented below. nih.gov A similar analysis for the decyl ester would provide analogous, albeit different, unit cell parameters reflecting the presence of the much larger alkyl chain. nih.gov

Representative Single-Crystal X-ray Diffraction Data (based on Ethyl 4-acetamidobenzoate)

| Parameter | Value (for Ethyl 4-acetamidobenzoate) |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C 1 c 1 |

| a (Å) | 8.4447 |

| b (Å) | 19.2810 |

| c (Å) | 7.3108 |

| β (°) | 117.051 |

| Volume (ų) | 1059.5 |

Note: This data is for the ethyl ester and serves only as an example of the parameters obtained from a single-crystal X-ray diffraction study. nih.gov

Auxiliary Characterization Methods

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are crucial thermoanalytic techniques used to investigate the thermal stability and phase behavior of materials. TGA measures the change in mass of a sample as a function of temperature or time, providing data on thermal stability and decomposition, while DTA detects temperature differences between a sample and an inert reference, revealing thermal events like phase transitions and melting points. uni-siegen.dewikipedia.orgabo.fi

While specific TGA and DTA data for this compound are not extensively available in the public domain, the thermal behavior of the parent compound, 4-acetamidobenzoic acid, has been studied. Research on p-Acetamidobenzoic Acid (p-AABA) provides a foundational understanding of the thermal properties of related structures. mdpi.com For instance, the melting point of 4-acetamidobenzoic acid is reported to be between 259 °C and 262 °C, at which point it also decomposes. wikipedia.orgbiosynth.com

In a typical TGA analysis, the sample is heated in a controlled atmosphere, and any mass loss is recorded. For a compound like this compound, a TGA curve would be expected to show a stable baseline until the temperature reaches a point where decomposition begins, indicated by a significant drop in mass. The onset temperature of this mass loss is a key indicator of the compound's thermal stability.

A DTA curve for the same compound would display endothermic or exothermic peaks corresponding to thermal events. vbcop.org An endothermic peak would be expected at the melting point. Any subsequent decomposition would likely also be indicated by endothermic or exothermic peaks, depending on the nature of the decomposition reactions. filab.fr By analyzing both TGA and DTA curves simultaneously, one can correlate mass loss with specific thermal events, providing a comprehensive thermal profile of the substance. uni-siegen.de

Interactive Data Table: Expected Thermal Events for Acetamidobenzoate Compounds

| Thermal Event | Technique | Expected Observation | Significance |

| Melting | DTA | Endothermic Peak | Indicates the transition from solid to liquid phase. |

| Decomposition | TGA | Mass Loss | Shows the temperature at which the compound breaks down. |

| Decomposition | DTA | Endothermic/Exothermic Peaks | Reveals the energetic nature of the decomposition process. |

| Phase Transition | DTA | Endothermic/Exothermic Peak | Indicates changes in crystal structure before melting. |

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Material Morphology

The morphology, including the size, shape, and surface characteristics of a crystalline compound, is critical to its physical and chemical properties. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing materials at the micro and nanoscale. nih.govnih.gov

Specific SEM and TEM studies focused solely on this compound are not readily found in published literature. However, morphological studies on the closely related compound, p-Acetamidobenzoic Acid (p-AABA), offer insights into the crystalline nature of such compounds. mdpi.com Studies on p-AABA have shown that it forms plate-like rectangular crystals. mdpi.com The crystal morphology can be influenced by factors such as the stirring rate during crystallization, which affects nucleation and crystal growth rates. mdpi.com

Transmission Electron Microscopy (TEM) offers even higher resolution and provides information about the internal structure of the material. researchgate.netnih.gov To perform TEM, the electron beam must pass through the sample, which therefore needs to be sufficiently thin. monash.edu For a crystalline organic compound like this compound, this might involve dispersing the nanocrystals on a TEM grid. nih.gov TEM images could reveal the presence of defects within the crystal lattice, provide precise measurements of crystal dimensions, and help to confirm the crystalline nature through electron diffraction patterns.

Interactive Data Table: Morphological Characterization Techniques

| Technique | Information Obtained | Sample Preparation | Typical Resolution |

| SEM | Surface topography, particle size and shape, crystal habit, aggregation. | Mounted on a stub and coated with a conductive layer. nih.gov | Nanometer to micrometer scale. |

| TEM | Internal structure, crystal lattice, defects, precise particle dimensions. researchgate.net | Thin sectioning or dispersion on a TEM grid. nih.govmonash.edu | Angstrom to nanometer scale. |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution.

Density Functional Theory (DFT) for Electronic Structure, Stability, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. researchgate.netrsc.orgarxiv.org It provides a balance between accuracy and computational cost, making it suitable for medium to large molecules like Decyl 4-acetamidobenzoate. DFT calculations can predict optimized geometry, electronic properties, and spectroscopic signatures.

Key electronic properties derived from DFT are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.netacs.org A smaller gap generally implies higher reactivity. researchgate.net For aromatic esters with electron-donating groups, such as the acetamido group in this compound, intramolecular charge transfer (ICT) from the donor (the acetamido-phenyl ring system) to the acceptor (the carbonyl group) is expected. ijstr.org This ICT character is often reflected in a reduced HOMO-LUMO gap. ijstr.org For example, a study on a similar D-π-A (Donor-pi bridge-Acceptor) molecule, 4-Dimethyl aminobenzoic acid ethyl ester, calculated a HOMO-LUMO energy gap of 4.523 eV, indicating significant ICT. ijstr.org

Natural Bond Orbital (NBO) analysis is another powerful tool used alongside DFT to analyze charge distribution, hybridization, and the nature of bonding. uni-muenchen.dewisc.edu It examines the delocalization of electron density between occupied Lewis-type (donor) orbitals and unoccupied non-Lewis-type (acceptor) orbitals. materialsciencejournal.org These interactions, known as hyperconjugative interactions, stabilize the molecule. The stabilization energy, E(2), calculated via second-order perturbation theory, quantifies the strength of these donor-acceptor interactions. wisc.edu For this compound, significant interactions would be expected between the lone pair orbitals of the oxygen and nitrogen atoms and the antibonding (π*) orbitals of the aromatic ring and carbonyl group, leading to charge delocalization and stabilization. materialsciencejournal.org

The table below shows representative NBO analysis data for a related salicylanilide (B1680751) derivative, illustrating the types of interactions and stabilization energies that would be relevant for this compound. materialsciencejournal.org

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| n2(O25) | σ(N22-C23) | 26.06 |

| n3(Cl10) | π(C5-C6) | 12.05 |

| n3(Cl20) | σ*(C4-C5) | 10.08 |

This interactive table presents selected second-order perturbation theory analysis from an NBO study on a related molecule to exemplify the concept. materialsciencejournal.org E(2) represents the stabilization energy from donor-acceptor interactions.

Molecular Orbital Theory (e.g., HOMO-LUMO Energy Gaps)

Molecular Orbital (MO) theory describes bonding in terms of delocalized orbitals that extend over the entire molecule. rhhz.netnumberanalytics.comnih.gov This delocalized approach is essential for understanding the electronic properties of conjugated systems like the aromatic ring in this compound. numberanalytics.com The formation of molecular orbitals from atomic orbitals results in bonding orbitals (lower in energy) and antibonding orbitals (higher in energy). schrodinger.com

The HOMO-LUMO energy gap is a central concept in MO theory. schrodinger.com For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich acetamidophenyl moiety, while the LUMO would be centered on the electron-accepting carbonyl ester portion. The energy difference between these orbitals can be correlated with the energy required for electronic excitation, which is relevant for predicting UV-visible absorption spectra. schrodinger.com Molecules with small HOMO-LUMO gaps are generally more polarizable and are considered "soft" molecules. acs.org

The following table provides calculated HOMO, LUMO, and energy gap values for related benzoic acid derivatives, which helps to contextualize the expected values for this compound.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 4-Dimethyl aminobenzoic acid ethyl ester ijstr.org | -5.700 | -1.177 | 4.523 |

| 2-hydroxy ethyl 4-dimethyl amino benzoate (B1203000) ijstr.org | -5.733 | -1.157 | 4.576 |

| Iron(III) Porphyrin Complex physchemres.org | -5.132 | -4.228 | 0.904 |

This interactive table shows HOMO-LUMO data for related compounds to illustrate typical values. A smaller energy gap often correlates with higher chemical reactivity.

Atoms in Molecules (AIM) and Natural Population Analysis (NPA) Methods for Intramolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM), or AIM, analyzes the topology of the electron density to define atoms and the bonds between them. researchgate.nettandfonline.com This method allows for the characterization of inter- and intramolecular interactions, such as hydrogen bonds, based on the properties at bond critical points (BCPs). nih.gov For this compound, AIM analysis could characterize the strength of the intramolecular hydrogen bond between the amide N-H and the carbonyl oxygen, as well as other non-covalent interactions that stabilize specific conformations.

Natural Population Analysis (NPA) provides a method for calculating atomic charges based on the occupancies of natural atomic orbitals. nih.govresearchgate.net These charges are generally considered more robust than those from other methods like Mulliken population analysis. nih.gov In this compound, NPA would likely show a significant negative charge on the carbonyl oxygen and a positive charge on the carbonyl carbon, consistent with the group's electrophilic character. ijstr.org For instance, in 4-Dimethyl aminobenzoic acid ethyl ester, the natural charges on the oxygen atoms were calculated to be approximately -0.57e, while the carbonyl carbon had a charge of +0.81e. ijstr.org

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While quantum mechanics is ideal for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. rsc.orgencyclopedia.pubtbzmed.ac.ir MD simulations model the movements of atoms by solving Newton's equations of motion, providing insights into conformational changes and intermolecular interactions in different environments (e.g., in solution or at an interface). nih.govmit.edu

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and intermediates that are often difficult to observe experimentally. rhhz.net For this compound, a key reaction is ester hydrolysis, which would yield 4-acetamidobenzoic acid and decanol (B1663958).

Computational studies on the hydrolysis of other benzoate esters have shown that the reaction typically proceeds via a nucleophilic acyl substitution mechanism. semanticscholar.orgepa.gov The generally accepted pathway involves a two-step process:

Nucleophilic attack: A nucleophile, such as a hydroxide (B78521) ion (in base-catalyzed hydrolysis) or a water molecule, attacks the electrophilic carbonyl carbon. nih.govsemanticscholar.org This leads to the formation of a high-energy tetrahedral intermediate. rhhz.netnih.gov

Leaving group departure: The tetrahedral intermediate collapses, expelling the alkoxide (decanolate) as the leaving group and reforming the carbonyl group of the resulting carboxylic acid. semanticscholar.org

DFT calculations can be used to map the potential energy surface of this reaction, determining the activation energies for each step. For similar benzoic acid esters, the activation energy for hydrolysis has been estimated to be around 9.7 kcal/mol. The electronic nature of substituents on the aromatic ring plays a significant role; electron-withdrawing groups tend to stabilize the negatively charged transition state and accelerate hydrolysis, while electron-donating groups have the opposite effect. semanticscholar.org The acetamido group is generally considered to be electron-donating through resonance, which would suggest a slower hydrolysis rate compared to unsubstituted benzoate esters.

Chemical Machine Learning Applications in Compound Design and Property Prediction

Chemical machine learning (ML) is an emerging field that leverages algorithms to predict molecular properties and accelerate the design of new compounds. rsc.orgresearchgate.netulisboa.pt By training models on large datasets of molecules with known properties, ML can establish Quantitative Structure-Activity Relationships (QSAR) or Quantitative Structure-Property Relationships (QSPR). researchgate.net

For a class of compounds like aromatic esters, ML models can be developed to predict a wide range of properties, including reactivity, solubility, and biological activity. researchgate.netarxiv.orgchemrxiv.org For example, a QSAR study on hydroxyl benzoic esters successfully created models to predict their antimicrobial activity based on quantum chemical parameters. researchgate.net Another study developed a deep learning model to predict the hydrolysis rates of esters directly from their chemical structure. researchgate.net

While no specific ML model for this compound is documented, it is feasible to develop one. By compiling a dataset of related 4-acetamidobenzoate esters with varying alkyl chains and their measured properties, an ML model could predict properties for new, untested derivatives. Such a model could rapidly screen virtual libraries of compounds to identify candidates with desired characteristics, such as optimal solubility or stability, significantly speeding up the materials discovery process. arxiv.org

Investigation of Reaction Kinetics and Mechanisms

Kinetic Analysis of Esterification and Amidation Reactions

The synthesis of Decyl 4-acetamidobenzoate fundamentally involves two key reaction types: esterification and amidation (specifically, acetylation).

Esterification: The ester group is typically formed through the Fischer esterification of 4-acetamidobenzoic acid with decanol (B1663958) or by esterifying 4-aminobenzoic acid (PABA) followed by acetylation. The Fischer esterification is an equilibrium-driven process, often catalyzed by a Brønsted or Lewis acid. nih.gov Kinetic studies on the esterification of benzoic acid with 1-butyl alcohol, catalyzed by p-toluenesulfonic acid, have shown that the reaction follows first-order kinetics with respect to the benzoic acid. researchgate.net The rate of these reactions can be optimized by controlling temperature, catalyst concentration, and removing water as it forms. nih.gov

For instance, the synthesis of a related compound, methyl 4-aminobenzoate (B8803810), from 4-aminobenzoic acid and methanol (B129727) using a solid acid catalyst demonstrates typical reaction progress where the yield increases over time before reaching equilibrium. researchgate.net

Amidation (Acetylation): The acetamido group (-NHCOCH₃) is formed by the acetylation of an amino group. In the context of this compound, this involves the acylation of a 4-aminobenzoate precursor. nih.gov This transformation is crucial as it modifies the electronic properties of the aromatic ring, making the amino group less activating. libretexts.org The reaction can be carried out using reagents like acetic anhydride. nih.govlibretexts.org In biological systems, this conversion can be enzymatic; for example, arylamine N-acetyltransferase can convert p-aminobenzoic acid to 4-acetamidobenzoic acid. asm.org

Mechanistic Studies of Functional Group Transformations

The functional groups of this compound—the ester, the amide, and the aromatic ring—are susceptible to various transformations, including oxidation, reduction, and nucleophilic substitution.

The oxidation of acetamidobenzoate derivatives can target several sites on the molecule.

Oxidation of the Aromatic Ring System: The precursor molecule, p-aminobenzoic acid (PABA), can be oxidized by strong agents like potassium permanganate (B83412) to form products such as 4-benzoquinone. nih.gov

Oxidation of the Acetamido Group: Drawing parallels with acetaminophen (B1664979) (N-acetyl-p-aminophenol), the N-acetylamino group can be a target for oxidation. Acetaminophen is metabolized to a highly reactive and cytotoxic intermediate, N-acetyl-p-benzoquinone imine (NAPQI). nih.gov This suggests a potential pathway for the oxidation of the N-acetylated amine in acetamidobenzoate derivatives.

Hydroxylation: In certain biodegradation pathways, 4-aminobenzoate can be converted to metabolites like 3-hydroxy-4-acetamidobenzoate, indicating that oxidative hydroxylation of the aromatic ring can occur. researchgate.net

Reduction reactions can target the ester functional group or precursor nitro groups.

Ester Reduction: A classic method for the reduction of esters to primary alcohols is the Bouveault-Blanc reduction, which utilizes metallic sodium in an alcohol solvent like ethanol (B145695). alfa-chemistry.com This reaction proceeds through a radical-intermediate pathway and would convert an acetamidobenzoate ester to the corresponding (4-acetamidophenyl)methanol. alfa-chemistry.com

Nitro Group Reduction: In synthetic routes starting from nitrated precursors, the reduction of a nitro group to a primary amine is a key step. For example, the synthesis of benzocaine (B179285) (ethyl 4-aminobenzoate) can be achieved by the catalytic hydrogenation of ethyl 4-nitrobenzoate. chemicalbook.com This pathway is fundamental for creating the 4-amino functionality required for subsequent acetylation.

Nucleophilic substitution reactions are central to the chemistry of this compound, primarily occurring at the carbonyl carbon of the ester group. masterorganicchemistry.com

Nucleophilic Acyl Substitution: This is a two-step mechanism involving addition-elimination. masterorganicchemistry.comeuropa.eu A nucleophile first attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the leaving group (the decoxy group in this case) is eliminated, reforming the carbonyl double bond. masterorganicchemistry.comlibretexts.org The most common example is ester hydrolysis, where a hydroxide (B78521) ion acts as the nucleophile to convert the ester back to a carboxylate (4-acetamidobenzoate) and decanol. chemicalbook.com

The Amino Group as a Nucleophile: In related aniline (B41778) derivatives, the amino group itself can act as a nucleophile in substitution reactions. This reactivity is significantly tempered by acetylation, which reduces the nucleophilicity of the nitrogen atom. libretexts.org

Specific Reaction Mechanisms Involving Acetamidobenzoate Derivatives

The precursor to this compound, Decyl 4-aminobenzoate, contains a primary aromatic amine group that can undergo diazotization. This reaction involves treating the amine with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. researchgate.netmasterorganicchemistry.com These diazonium salts are highly versatile synthetic intermediates. masterorganicchemistry.comnptel.ac.in

Kinetic studies have been performed to understand the rate of this transformation. A comparative study monitoring the diazotization of various alkylanilines found that Decyl 4-aminobenzoate exhibits a high reaction rate. acs.org This is attributed to the electron-withdrawing nature of the ester group at the para position, which makes the amino group more susceptible to electrophilic attack by the nitrosating agent.

The general mechanism involves the formation of a diazonium ion, which is a powerful leaving group (N₂), allowing for a wide range of subsequent substitution reactions. masterorganicchemistry.comnptel.ac.in The efficiency and outcome of diazotization and subsequent coupling reactions can be influenced by factors such as pH and the presence of micellar media. researchgate.netnptel.ac.in

Influence of Reaction Conditions on Reaction Rates and Selectivity

The synthesis of this compound, an ester, is typically achieved through the esterification of 4-acetamidobenzoic acid with 1-decanol (B1670082). The rate and selectivity of this reaction are significantly influenced by various conditions, including temperature, the choice of catalyst, and the solvent system employed. While specific kinetic data for this compound is not extensively documented in publicly available literature, valuable insights can be drawn from studies on analogous esterification reactions involving similar substrates.

Influence of Temperature

For instance, in the synthesis of methyl 4-aminobenzoate, a related compound, the reaction yield was observed to be optimal at 95 °C. researchgate.net Further increases in temperature did not lead to a higher yield. researchgate.net A similar trend is observed in the esterification of benzoic acid with dodecan-1-ol, a close structural analog to 1-decanol. The yield of dodecyl benzoate (B1203000) was found to increase with temperature up to 110 °C, after which the yield began to decrease. core.ac.uk

Table 1: Effect of Temperature on the Yield of Dodecyl Benzoate Reaction Conditions: Benzoic acid (15.0 mmol), Dodecan-1-ol (9.67 mmol), 4-methylbenzene-1-sulfonic acid hydrate (B1144303) (0.67 mmol), stirred for 40 min.

| Entry | Temperature (°C) | Yield (%) |

| 1 | 110 | 85 |

| 2 | 100 | 78 |

| 3 | 90 | 65 |

| 4 | 80 | 45 |

| 5 | 70 | 28 |

| 6 | 60 | 15 |

| 7 | 50 | 5 |

Data adapted from a study on the esterification of benzoic acid with dodecan-1-ol. core.ac.uk

This data suggests that for the synthesis of this compound, an optimal temperature likely exists that balances a high reaction rate with a favorable equilibrium position, and this temperature is expected to be in a similar range.

Influence of Catalyst

The choice of catalyst is crucial for achieving a high reaction rate and selectivity. Both homogeneous and heterogeneous acid catalysts are commonly used for esterification.

Homogeneous Catalysts: Traditional homogeneous catalysts include sulfuric acid and p-toluenesulfonic acid. researchgate.netcore.ac.uk These are effective but can be difficult to separate from the reaction mixture.

Heterogeneous Catalysts: Solid acid catalysts, such as zeolites and functionalized resins, offer the advantage of easy separation and reusability. researchgate.net For example, a solid acid catalyst derived from fly ash has shown excellent activity in the esterification of 4-aminobenzoic acid with methanol. researchgate.net In the synthesis of decyl glucoside from glucose and 1-decanol, microporous zeolite catalysts have demonstrated high conversion rates. researchgate.net

Enzymatic Catalysts: Lipases can also be used as catalysts for esterification under milder conditions, typically at temperatures between 40 to 80 °C. google.com

The catalytic activity is also influenced by the properties of the reactants. For instance, in the diazotization reaction of various aminobenzoate esters, decyl 4-aminobenzoate exhibited the highest reaction rate compared to 4-decylaniline (B1265797) and 4-(decyloxy)aniline, which was attributed to the electron-withdrawing effect of the ester group. nih.gov

Influence of Solvent

The solvent plays a significant role in esterification reactions by affecting the solubility of reactants and the position of the chemical equilibrium. In some cases, the reaction can be carried out without a solvent, especially when one of the reactants, such as the alcohol, is in large excess. core.ac.uk

When solvents are used, their polarity can influence the reaction rate. For the synthesis of other esters, it has been shown that a solvent-free system or the use of non-polar solvents can lead to higher yields compared to polar solvents like water or ethanol. rsc.org For example, in the synthesis of certain α-amino phosphonates, a related reaction type, yields were significantly lower in water and ethanol compared to less polar solvents like dichloromethane (B109758) and toluene, or a solvent-free system.

Table 2: Effect of Solvent on the Yield of a Model α-Amino Phosphonate (B1237965) Synthesis

| Solvent | Yield (%) |

| Dichloromethane | 80 |

| Acetonitrile | 75 |

| Ethanol | 67 |

| Toluene | 60 |

| Water | 45 |

| Solvent-free | 98 |

Data adapted from a study on a model α-amino phosphonate synthesis. rsc.org

For the synthesis of this compound, the choice of solvent would need to be optimized to ensure good solubility of both 4-acetamidobenzoic acid and 1-decanol while facilitating the removal of water to drive the reaction towards the product.

Materials Science Research and Applications

Role as a Building Block in Polymer and Material Synthesis

The unique bifunctional nature of molecules like Decyl 4-acetamidobenzoate, possessing both a rigid segment and a flexible aliphatic chain, positions them as valuable components in the synthesis of advanced polymers and materials. The aromatic core contributes to thermal stability and specific electronic properties, while the decyl chain can impart flexibility and influence solubility and morphology.

Liquid crystals are states of matter that exhibit properties between those of conventional liquids and solid crystals. tcichemicals.com Molecules that form these phases, known as mesogens, typically possess a calamitic (rod-like) or discotic (disc-like) shape. tcichemicals.com The structure of this compound, with its elongated, rod-like geometry, is characteristic of a calamitic mesogen. Such molecules can self-assemble into phases with long-range orientational order, such as the nematic and smectic phases. tcichemicals.commdpi.com

While research on this compound itself is specific, its structural analogues, such as long-chain alkyl aminobenzoates, are known to be used as components in liquid crystal formulations. acs.orgnih.gov For example, its precursor, Decyl 4-aminobenzoate (B8803810), has been doped into nematic liquid crystals like 4-cyano-4′-pentylbiphenyl (5CB) to create functional mixtures. acs.orgnih.govacs.org The introduction of such dopants can modify the physical properties of the host liquid crystal, including its viscosity, dielectric anisotropy, and response to external stimuli. The formation of these mesophases is crucial for applications ranging from display technologies to optical films. mdpi.com

The incorporation of specialized small molecules into polymer backbones or as pendant side chains is a key strategy for developing functional polymers and elastomers with tailored properties. The structure of this compound offers specific functionalities for this purpose. The acetamido group (–NHCOCH₃) is capable of forming strong hydrogen bonds, which can act as physical cross-linking sites within a polymer matrix. google.com These reversible cross-links can enhance the mechanical strength and thermal stability of elastomers.

Furthermore, the long, flexible decyl chain can act as a plasticizer, increasing the free volume within the polymer and lowering its glass transition temperature. drhazhan.com This can improve the processability and elasticity of the material. Elastomeric polymers that incorporate side chains with hydrogen-bond cross-linking sites are a subject of research for creating materials with tunable mechanical responses. google.com By strategically integrating molecules like this compound, it is possible to engineer polymers with a combination of strength, flexibility, and responsiveness.

Application in Advanced Sensor Technologies

Advanced sensor technologies often rely on materials that can produce a measurable signal in response to a specific chemical or biological event. solvay.comrsc.org Liquid crystal-based sensors are a prominent example, utilizing the sensitivity of the liquid crystalline state to interfacial phenomena. nih.govnih.gov

Liquid crystal (LC) sensors operate on the principle that molecular events occurring at the interface between the liquid crystal and an adjacent phase (typically aqueous) can trigger a macroscopic change in the orientation of the LC molecules. nih.gov This change can be easily visualized as an optical signal, often a transition from a bright to a dark image under polarized light, without the need for complex instrumentation. nih.govresearchgate.net The mechanism involves designing an interface where the target analyte interacts with probe molecules, causing a disruption in the initial alignment of the liquid crystal. acs.orgacs.org For instance, a reaction that introduces charged species at the interface can induce a realignment of the LC from a planar to a homeotropic (perpendicular) orientation. acs.orgnih.gov

Derivatization, the chemical modification of a compound to produce a new one with different properties, is a powerful tool in sensor design. researchgate.net In the context of LC sensors, a chemical reaction involving the analyte can transform a probe molecule into a product that disrupts the LC alignment.

A notable example involves the detection of nitrite (B80452) (NO₂⁻) using the precursor to this compound, which is Decyl 4-aminobenzoate (10CBA). acs.org In this system, 10CBA is used as a probe molecule and is doped into a nematic liquid crystal. acs.orgresearchgate.net The sensing mechanism is based on the diazotization reaction, where the primary amine group of 10CBA reacts with nitrite under acidic conditions to form a positively charged diazonium ion. acs.orgnih.gov This newly formed charged species accumulates at the liquid crystal-aqueous interface, causing the LC molecules to reorient from a planar to a homeotropic alignment, which results in a distinct bright-to-dark optical transition. acs.orgacs.org

Kinetic studies have shown that the electronic properties of the aniline (B41778) derivative significantly affect the reaction rate. Decyl 4-aminobenzoate (10CBA), which contains an electron-withdrawing carbonyl group, was found to have a higher reaction rate and product yield compared to other alkylanilines, making it a more effective probe for this application. acs.org

| Reactant | Key Functional Group | Absorbance Increment (at 360 nm after 60 min) | Isolated Product Yield | Relative Reaction Rate |

|---|---|---|---|---|

| Decyl 4-aminobenzoate (10CBA) | Ester (Electron-withdrawing) | 0.098 | 84% | Highest |

| 4-Decylaniline (B1265797) (10CA) | Alkyl (Electron-donating) | 0.058 | 79% | Intermediate |

| 4-(Decyloxy)aniline (10COA) | Ether (Electron-donating) | 0.030 | 64% | Lowest |

Research into Biomaterial and Nanomaterial Composites

The development of composites that combine polymers with biomaterials or nanomaterials is a rapidly growing field of materials science, aiming to create advanced materials with synergistic properties. mdpi-res.com The incorporation of functional small molecules can play a crucial role in compatibilizing the different components and adding new functionalities.

The amphiphilic character of this compound, with its hydrophobic decyl tail and more polar acetamidobenzoate head, suggests its potential use as a surfactant or surface modifier in composite materials. It could facilitate the dispersion of nanomaterials, such as nanocellulose or graphene nanosheets, within a polymer matrix. researchgate.net Proper dispersion is critical to achieving enhanced mechanical, thermal, and electrical properties in the final composite. researchgate.net

Furthermore, the hydrogen-bonding capability of the acetamido group could promote adhesion between the polymer matrix and fillers that have complementary functional groups, such as carboxylated nanocellulose. researchgate.net Research into related structures has demonstrated the viability of this approach; for instance, 4-aminobenzoate has been successfully interleaved into zinc layered hydroxide (B78521) nanostructures to create nanocomposites for potential use in sunscreens. upsi.edu.my This indicates the utility of the benzoate-based molecular framework in the fabrication of advanced nanomaterial composites.

Design of Soft Matter Systems

Soft matter systems, such as liquid crystals, are characterized by their susceptibility to thermal fluctuations and external fields. The design of these systems often involves doping a host material with molecules that can influence the bulk properties of the system. While this compound itself is not extensively documented, its close structural analog, Decyl 4-aminobenzoate, and other similar long-chain alkyl aminobenzoates have been successfully used in the design of responsive liquid crystal-based sensors. nih.govacs.org

In one notable area of research, alkyl aminobenzoates are doped into a nematic liquid crystal, 4-cyano-4′-pentylbiphenyl (5CB), to create sensors for detecting nitrite in aqueous solutions. nih.govacs.org The alkyl aminobenzoate molecules align at the interface between the liquid crystal and the aqueous sample. The presence of the target analyte (nitrite) triggers a diazotization reaction with the amino group on the benzoate (B1203000) head. acs.orgacs.org This reaction creates a charged diazonium ion, which disrupts the initial orientation of the liquid crystal molecules. The result is a distinct optical transition from bright to dark when viewed under polarized light, providing a clear sensory signal. acs.org

The length of the alkyl chain is a critical design parameter in these systems. Research has explored how varying the chain length affects the performance of such sensors. A kinetic investigation demonstrated that an alkylaniline with an electron-withdrawing group, such as the carbonyl group present in the benzoate structure, exhibits a high reaction rate, which is beneficial for sensor sensitivity. acs.org The study synthesized and tested aminobenzoates with varying alkyl chain lengths (decyl, dodecyl, and tetradecyl) to optimize sensor performance. nih.govacs.orgfigshare.com This highlights the principle that modifying the aliphatic tail (like the decyl chain in this compound) is a key strategy for tuning the properties of these soft matter systems.

| Compound | Abbreviation | Alkyl Chain Length | Application/Role | Reference |

|---|---|---|---|---|

| Decyl 4-aminobenzoate | 10CBA | 10 Carbons | Dopant in LC-based nitrite sensor | nih.govacs.org |

| Dodecyl 4-aminobenzoate | 12CBA | 12 Carbons | Dopant in LC-based nitrite sensor | acs.orgfigshare.com |

| Tetradecyl 4-aminobenzoate | 14CBA | 14 Carbons | Dopant in LC-based nitrite sensor | nih.govacs.org |

Exploration in Microelectromechanical Systems (MEMS)

There is growing interest in integrating soft matter, like liquid crystals, with Microelectromechanical Systems (MEMS) to create novel sensors and actuators. While there is no specific research detailing the use of this compound in MEMS, the liquid crystal systems described above are prime candidates for such integration. MEMS technology allows for the miniaturization of devices, making them portable and suitable for on-site applications. iaea.orgscispace.com

Research has focused on using Liquid Crystal Polymer (LCP) as a flexible and robust material for fabricating MEMS devices, including pressure sensors. epa.govresearchgate.netscribd.com These LCP-based MEMS can be mounted on curved surfaces and used for applications like underwater sensing. iaea.orgscispace.com The principle of a liquid crystal-based sensor, which provides an optical or capacitive change in response to a chemical stimulus, could be incorporated into a MEMS platform. epa.gov For instance, an array of miniaturized liquid crystal sensors using dopants like alkyl aminobenzoates could be fabricated on a single chip. iaea.org Such a device would benefit from the high sensitivity of the liquid crystal response and the portability and robustness of the MEMS architecture. The ability to record the optical output of these sensors with a simple smartphone camera further underscores their potential for use in portable, field-deployable MEMS devices. acs.org

Environmental Fate and Degradation Research Methodologies

Abiotic Degradation Studies

Abiotic degradation involves the breakdown of a chemical through non-biological processes, primarily photodegradation and hydrolysis.

Photodegradation is the breakdown of molecules induced by the absorption of light energy. For organic compounds like Decyl 4-acetamidobenzoate, this process is particularly relevant in sunlit surface waters and on soil surfaces. The aromatic ring and carbonyl groups within the molecule are expected to be the primary chromophores that absorb environmental UV radiation.

Research into the photodegradation of similar aromatic esters suggests that several mechanisms could be at play. Direct photolysis may occur where the molecule itself absorbs a photon, leading to an excited state that can then undergo bond cleavage. The primary photochemical reactions anticipated for this compound include:

Cleavage of the Ester Bond: The ester linkage is a potential site for photolytic cleavage, which would yield 4-acetamidobenzoic acid and decene or decyl alcohol radicals.

Photo-Fries Rearrangement: Aromatic esters can undergo this rearrangement to form hydroxyketone derivatives.

Photo-oxidation: In the presence of oxygen and photosensitizers in the environment (like humic acids), indirect photodegradation can occur through reactions with photochemically generated reactive oxygen species (ROS), such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and peroxide radicals. These highly reactive species can attack the aromatic ring, the alkyl chain, and the amide group.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The ester linkage in this compound is susceptible to hydrolysis, which is often the most significant abiotic degradation pathway for esters in aquatic environments. The rate of hydrolysis is highly dependent on pH and temperature.

The hydrolysis of the ester bond can be catalyzed by both acids and bases:

Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the carbonyl oxygen of the ester group makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): Under alkaline conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon. This process is typically faster than acid-catalyzed hydrolysis for esters and is irreversible.

The primary products of the ester hydrolysis of this compound are Decan-1-ol and 4-acetamidobenzoic acid . The amide bond is generally more stable to hydrolysis than the ester bond. However, under more forceful conditions (e.g., strong acid or base and elevated temperature), the amide group can also hydrolyze to yield 4-aminobenzoic acid and acetic acid .

Table 1: Potential Hydrolysis Products of this compound

| Bond Cleaved | Initial Products | Potential Subsequent Products |

|---|---|---|

| Ester Linkage | Decan-1-ol, 4-acetamidobenzoic acid | - |

Biotic Degradation Assessment

Biotic degradation, or biodegradation, involves the breakdown of organic compounds by living organisms, primarily microorganisms like bacteria and fungi. This is often the ultimate fate for many organic pollutants in the environment.

The biodegradation of this compound in environmental matrices such as soil, sediment, and water is predicted to occur through a stepwise process. Given its structure, a plausible pathway involves initial enzymatic hydrolysis followed by the degradation of the resulting components.

Initial Ester Hydrolysis: The first step is likely the cleavage of the ester bond by extracellular microbial enzymes like lipases and esterases, releasing Decan-1-ol and 4-acetamidobenzoic acid. This increases the bioavailability and water solubility of the degradation intermediates.

Degradation of Decan-1-ol: The resulting long-chain alcohol, Decan-1-ol, can be readily metabolized by many microorganisms. It is typically oxidized first to decanal (B1670006) and then to decanoic acid. The decanoic acid then enters the β-oxidation pathway, where it is sequentially broken down into two-carbon units in the form of acetyl-CoA, which can then enter the citric acid cycle for energy production.

Degradation of 4-acetamidobenzoic acid: The aromatic portion, 4-acetamidobenzoic acid, is expected to be degraded via an initial hydrolysis of the amide bond by an amidase enzyme to form 4-aminobenzoic acid (PABA) and acetic acid. PABA is a known intermediate in microbial metabolism and can be further degraded. Aerobic degradation pathways for PABA typically proceed through intermediates like protocatechuate, which then undergoes ring cleavage by dioxygenase enzymes, ultimately leading to mineralization (conversion to CO₂, water, and biomass). nih.gov

The key to microbial degradation lies in the specific enzymes that catalyze the transformation of the compound. mdpi.com For this compound, several classes of enzymes are anticipated to be crucial. frontiersin.org

Esterases and Lipases: These enzymes are widespread in microorganisms and are responsible for cleaving ester bonds. mdpi.com Their activity is essential for the initial breakdown of the parent compound. Cutinases, a type of esterase, are particularly effective at degrading hydrophobic esters.

Amidases (or Amide Hydrolases): These enzymes catalyze the hydrolysis of amide bonds. An amidase would be required to convert 4-acetamidobenzoic acid to the more readily degradable 4-aminobenzoic acid.

Monooxygenases and Dioxygenases: These enzymes are critical for the degradation of aromatic compounds. nih.gov They introduce oxygen atoms into the aromatic ring, destabilizing it and preparing it for cleavage. For the degradation of PABA, a dioxygenase would be involved in the cleavage of the protocatechuate intermediate.

Alcohol and Aldehyde Dehydrogenases: These enzymes are central to the oxidation of the decyl alcohol portion of the molecule, converting it sequentially to the corresponding aldehyde and carboxylic acid. mdpi.com

Research in this area often involves isolating microorganisms from contaminated environments that show the ability to grow on the target compound as a sole carbon source. Subsequent work then focuses on identifying the metabolic intermediates and the specific enzymes and genes involved in the degradation pathway. frontiersin.org

Methodologies for Assessing Degradation Rates

To quantify the rate at which a compound like this compound degrades, standardized test methodologies are employed. These tests simulate environmental conditions and allow for the determination of degradation half-lives.

Table 2: Standard Methodologies for Assessing Degradation Rates

| Degradation Process | Test Guideline (Example) | Principle | Measured Endpoint |

|---|---|---|---|

| Photodegradation | OECD Guideline 316 (Phototransformation of Chemicals in Water – Direct and Indirect Photolysis) | The test substance is exposed to artificial light that simulates natural sunlight in a sterile aqueous solution. | Disappearance of the test substance over time, calculation of half-life. |

| Hydrolysis | OECD Guideline 111 (Hydrolysis as a Function of pH) | The test substance is dissolved in sterile aqueous buffer solutions at various pH values (typically 4, 7, and 9) and kept in the dark at a constant temperature. | Concentration of the test substance is measured over time to determine the hydrolysis rate constant and half-life. |

| Ready Biodegradability | OECD Guideline 301 F (Manometric Respirometry Test) | The test substance is incubated with a small amount of microbial inoculum in a mineral medium. Biodegradation is assessed by measuring oxygen consumption over 28 days. | Percentage of theoretical oxygen demand (ThOD) reached. >60% ThOD within a 10-day window indicates ready biodegradability. |

| Inherent Biodegradability | OECD Guideline 302 B (Zahn-Wellens/EMPA Test) | The test substance is exposed to a higher concentration of microorganisms under favorable conditions. Degradation is followed by measuring dissolved organic carbon (DOC). | Percentage of DOC removal. Indicates potential for biodegradation in treatment plants. |

| Simulation Testing | OECD Guideline 308 (Aerobic and Anaerobic Transformation in Aquatic Sediment Systems) | The radiolabeled test substance is incubated in a system containing natural water and sediment. The rate of degradation and the formation of metabolites and non-extractable residues are monitored over time. | Degradation half-life in the total system, water, and sediment phases. |

These methodologies provide the fundamental data needed to model the environmental fate of this compound, predict its persistence, and assess its potential for accumulation in various environmental compartments.

Accelerated Aging Test Protocols and Environmental Conditioning

Accelerated aging tests are artificial procedures that use elevated temperatures to simulate the effects of time on a substance, allowing for the prediction of its long-term stability and shelf life. ddltesting.comwestpak.com These protocols are crucial for estimating expiration dates until real-time aging study data is available. ddltesting.com The standard guide for developing such protocols for medical device packaging, ASTM F1980, is often adapted for other materials. ddltesting.comwestpak.com

The core principle of accelerated aging is based on the Arrhenius equation, where the rate of chemical reactions approximately doubles for every 10°C increase in temperature. westpak.com Key variables in establishing a protocol include the desired real-time aging duration, the accelerated aging temperature, the ambient temperature, and an aging factor (typically Q10 = 2). westpak.com For instance, a test conducted at 55°C for 40 days can simulate one year of aging at an ambient temperature of 23°C. westpak.com

Environmental conditioning subjects samples to various stressors to simulate real-world decay. mdpi.com These tests can include cycles of freezing and thawing, thermal shock, and exposure to saline spray chambers. mdpi.com For humidity-sensitive materials, controlled relative humidity (RH), typically between 45% and 55%, is maintained to mimic real-world scenarios and ensure consistent results. westpak.com While temperatures are elevated to speed up degradation, caution is advised against exceeding 60°C, as this can induce unrealistic failure modes not observed in real life. ddltesting.comwestpak.com

Interactive Data Table: Typical Accelerated Aging Parameters (based on ASTM F1980)

| Parameter | Recommended Range/Value | Purpose | Source |

| Accelerated Aging Temperature | 50°C - 60°C | To increase the rate of chemical degradation in a controlled manner. | westpak.com |

| Ambient Temperature (Real-time) | 20°C - 25°C | Represents the typical storage or use temperature for shelf-life simulation. | westpak.com |

| Aging Factor (Q10) | 2 (Typical) | A conservative factor used in the Arrhenius equation to calculate test duration. | westpak.com |

| Relative Humidity (RH) | <20% or 45%-55% | To simulate dry or ambient humidity conditions, critical for moisture-sensitive materials. | ddltesting.comwestpak.com |

Quantification of Degradation Products and Mass Loss

A critical aspect of degradation studies is the identification and quantification of the byproducts formed as the parent compound breaks down. Advanced analytical techniques are employed for this purpose. Liquid chromatography combined with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (LC-HRMS) are powerful methods for detecting and identifying target compounds and their degradation products in environmental samples or eluents. oup.comnih.gov For example, in studies of dental composites, LC-HRMS has been used for suspect screening of leached compounds and their derivatives. oup.comnih.gov Research on a related compound, ethyl 4-dimethylaminobenzoate (EDMAB), identified its degradation product, 4-(dimethylamino) benzoic acid (DMAB), in eluents after a 7-day immersion period, demonstrating the utility of these methods. oup.comnih.gov The general approach involves separating compounds chromatographically and then ionizing and detecting them based on their mass-to-charge ratio, allowing for structural annotation. oup.com

Mass loss is another key parameter evaluated during degradation studies. mdpi.com It provides a direct measure of the material lost over time due to processes like dissolution or volatilization of degradation products. In some aging tests, the rate of mass loss is measured at the end of each cycle. mdpi.com For highly durable materials, the mass loss can be insignificant, sometimes less than 1%, even after extensive aging cycles. mdpi.com Gravimetric analysis, where samples are weighed on an analytical balance before and after degradation experiments, is a common method for determining mass loss. nih.gov

Interactive Data Table: Methodologies for Degradation Analysis

| Analysis Type | Technique | Information Provided | Source |

| Degradation Product ID | LC-MS/MS, LC-HRMS | Identification and quantification of specific chemical byproducts of degradation. | oup.comnih.gov |

| Mass Loss Quantification | Gravimetric Analysis | Measures the overall percentage of material lost during the degradation process. | mdpi.comnih.gov |

| Surface Degradation | Scanning Electron Microscopy (SEM) | Visualizes changes in surface morphology, such as cracks or fractures. | mdpi.com |

| Hydrolytic Degradation | ATR-FTIR | Assesses changes in chemical bonds on the material's surface. | oup.com |

Green Chemistry in the Lifecycle of the Compound

Green chemistry principles are integral to developing chemicals and processes that are environmentally benign throughout their entire lifecycle, from creation to disposal. nih.gov

Sustainable Design for Reduced Environmental Impact

The "Safe and Sustainable by Design" (SSbD) framework is a key initiative aimed at integrating safety and sustainability considerations from the earliest stages of chemical and material development. europa.eu This approach considers the entire lifecycle, from design and production through to use and disposal. europa.eu A fundamental tenet of green chemistry is to design chemical products that degrade into innocuous substances after their intended function is complete, thereby minimizing their persistence and risk in the environment. acs.org

Designing for degradation involves intentionally building features into a molecule that allow it to break down through processes like biodegradation, hydrolysis, or photolysis. acs.org This strategy aims to optimize the commercial function of a chemical while minimizing its inherent hazard and risk. acs.org The evaluation of a compound's potential for persistence and bioaccumulation is a key part of this sustainable design process. epa.ie For instance, properties like the octanol/water partition coefficient (log Kow) are used to predict a substance's tendency to bioaccumulate. epa.ie

Interactive Data Table: Green Chemistry Principles for Sustainable Design

| Principle | Description | Relevance to Environmental Impact | Source |